3-(butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-(Butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring substituted with butoxymethyl and difluoromethyl groups, and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Butoxymethyl Group: The butoxymethyl group can be introduced via alkylation reactions. This involves the reaction of the pyrazole intermediate with butyl bromide or butyl chloride in the presence of a base such as potassium carbonate.
Difluoromethylation: The difluoromethyl group is typically introduced using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under appropriate conditions.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the pyrazole intermediate with chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring and the difluoromethyl group.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Aqueous solutions of bases or acids can facilitate hydrolysis.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acids: Formed from hydrolysis.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 3-(butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity, particularly the sulfonyl chloride group, makes it a versatile intermediate for the preparation of various derivatives.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable moiety in drug design.
Industry
In the agrochemical industry, derivatives of this compound are investigated for their potential as herbicides, fungicides, and insecticides. The unique structural features of the compound contribute to its biological activity and specificity.
Mechanism of Action
The mechanism of action of 3-(butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl group can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-(Butoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but lacks the difluoromethyl group.
3-(Butoxymethyl)-1-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride: Contains a trifluoromethyl group instead of a difluoromethyl group.
3-(Methoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride: Contains a methoxymethyl group instead of a butoxymethyl group.
Uniqueness
The presence of both the butoxymethyl and difluoromethyl groups in 3-(butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications compared to its analogs.
Properties
IUPAC Name |
3-(butoxymethyl)-1-(difluoromethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF2N2O3S/c1-2-3-4-17-6-7-8(18(10,15)16)5-14(13-7)9(11)12/h5,9H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOMFJSTKBVRJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1S(=O)(=O)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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